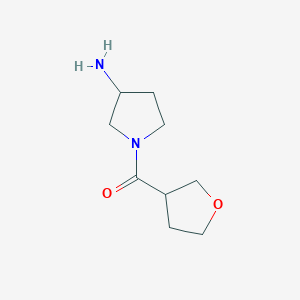

1-(Oxolane-3-carbonyl)pyrrolidin-3-amine

Description

Properties

CAS No. |

1250092-78-4 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(oxolan-3-yl)methanone |

InChI |

InChI=1S/C9H16N2O2/c10-8-1-3-11(5-8)9(12)7-2-4-13-6-7/h7-8H,1-6,10H2 |

InChI Key |

ONYYFEMFLNTJEZ-UHFFFAOYSA-N |

SMILES |

C1CN(CC1N)C(=O)C2CCOC2 |

Canonical SMILES |

C1CN(CC1N)C(=O)C2CCOC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The oxolane-3-carbonyl group in the target compound may enhance solubility and CNS penetration compared to nitrobenzyl () or halogenated pyridine () derivatives.

Pharmacokinetic and Drug-Likeness Comparison

Table 2: ADME and Drug-Likeness Profiles

Key Observations :

Key Observations :

Preparation Methods

Ring Closure and Cyclization Approaches

A common strategy involves cyclization of amino acid derivatives or hydroxy acid precursors to form the pyrrolidine ring, followed by functionalization:

Amine Cyclization of Hydroxy Acid Derivatives: According to a 2006 patent (US7652152B2), optically pure pyrrolidine derivatives such as (S)-3-hydroxypyrrolidine can be prepared by esterification of hydroxy acids, followed by lactam cyclization and amide reduction under mild conditions. The process uses solvents like water or C1-C4 alcohols and bases such as sodium carbonate or triethylamine, enabling efficient ring closure without harsh conditions. This method emphasizes consecutive reactions without intermediate purification, enhancing industrial scalability.

Ring Closure via Reaction of Malic Acid and Methylamine: A Chinese patent (CN113321605A) describes a method for preparing 1-methyl-3-pyrrolidinol involving ring closure between malic acid and methylamine in toluene or chlorobenzene solvent systems. This process includes reflux and water removal steps to promote cyclization, yielding a solid intermediate that is easier to purify. Subsequent reduction with boron-based reducing agents completes the synthesis. Although this patent focuses on 1-methyl-3-pyrrolidinol, the ring closure principles are applicable to related pyrrolidine derivatives such as 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine.

Introduction of Oxolane-3-carbonyl Group

The oxolane-3-carbonyl moiety can be introduced by acylation of the pyrrolidine amine:

Acylation Using Oxolane-3-carboxylic Acid or Derivatives: The pyrrolidin-3-amine intermediate can be reacted with oxolane-3-carboxylic acid or its activated derivatives (e.g., acid chlorides, anhydrides) under standard peptide coupling conditions to form the amide bond. This step typically requires coupling reagents such as carbodiimides or mixed anhydrides, often in the presence of bases like triethylamine.

Catalyzed Carbocyclization for Heteroatom-Containing Pyrrolidines: A 2020 study demonstrated that Ti–Mg catalyzed carbocyclization of allyl propargyl amines can be used to synthesize heteroatom-containing pyrrolidine derivatives, tolerating amine and ether substituents. This method offers a one-pot approach to polyfunctional pyrrolidines and could be adapted for oxolane-containing derivatives.

Reduction and Purification

Reduction of Lactam or Amide Intermediates: Reduction of cyclic amides to pyrrolidinols or aminopyrrolidines is commonly achieved using mild reducing agents such as sodium borohydride or boron trifluoride-etherate complexes. This avoids the use of more hazardous reagents like lithium aluminum hydride, improving safety and scalability.

Purification Techniques: Crystallization of intermediates and extraction with organic solvents such as ethyl acetate are employed to enhance purity. The use of solvents like tetrahydrofuran and controlled temperature conditions during reduction and workup are critical for obtaining high-quality product.

Comparative Data Table of Preparation Steps

| Step | Method/Conditions | Reagents/Materials | Notes/Outcomes |

|---|---|---|---|

| Ring Closure | Reflux with malic acid and methylamine in toluene or chlorobenzene | Malic acid, methylamine, toluene/chlorobenzene | Solid intermediate formed, easy to purify |

| Cyclization | Lactam cyclization under acidic conditions | Hydroxy acid ester, halogen acid or sulfuric acid | Consecutive without purification, mild conditions |

| Acylation | Amide bond formation using coupling agents | Oxolane-3-carboxylic acid derivatives, carbodiimides | Standard peptide coupling chemistry |

| Reduction | Reduction with sodium borohydride or boron trifluoride complexes | NaBH4, BF3·Et2O, THF | Mild, safe, high yield |

| Purification | Extraction with ethyl acetate, crystallization | Ethyl acetate, n-heptane, propanol | Improved purity and yield |

| Catalyzed Carbocyclization | Ti–Mg catalyzed carbocyclization of allyl propargyl amines | TiCl4, EtMgBr, Et2Zn | One-pot synthesis, tolerance to heteroatoms |

Research Findings and Industrial Considerations

The use of mild reducing agents such as sodium borohydride and boron trifluoride-etherate complexes enhances safety and process stability compared to traditional hydride reagents.

Consecutive reaction steps without intermediate purification improve efficiency and reduce production costs, which is critical for industrial-scale synthesis.

The solid nature of intermediates such as 3-hydroxy-1-methylcyclobutanediamide facilitates crystallization and purification, leading to higher purity final products.

Catalytic carbocyclization methods provide innovative routes to pyrrolidine derivatives with diverse functional groups, potentially enabling one-pot syntheses of complex molecules including this compound analogs.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(Oxolane-3-carbonyl)pyrrolidin-3-amine, and what reagents/conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves coupling pyrrolidin-3-amine derivatives with oxolane-3-carbonyl intermediates. Key steps include:

- Nucleophilic Acyl Substitution : Reacting pyrrolidin-3-amine with activated oxolane-3-carbonyl chloride under inert conditions (e.g., dry THF, 0–5°C) .

- Catalytic Coupling : Copper(I) bromide (0.05–0.1 eq) and cesium carbonate (3 eq) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (e.g., ethyl acetate/hexane) .

- Critical Parameters : Moisture-sensitive reagents require anhydrous conditions. Yield optimization depends on stoichiometric control of cyclopropanamine derivatives and catalyst loading .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor air quality with real-time sensors.

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for 15 minutes; consult a physician .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in halogenated waste containers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.8–2.2 ppm (pyrrolidine protons), δ 3.5–4.0 ppm (oxolane ring protons), and δ 7.0–7.5 ppm (amide protons) .

- ¹³C NMR : Carbonyl signals at ~170 ppm, with pyrrolidine carbons at 25–50 ppm .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 215) .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., assessing acyl substitution vs. SN2 mechanisms) .

- Reaction Path Search Tools : Software like GRRM or AutoMeKin simulates intermediates and bypasses trial-and-error experimentation .

- Case Study : Contradictions in regioselectivity during substitution can be resolved by comparing computed activation energies for competing pathways .

Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound derivatives?

- Methodological Answer :

- Quality Control :

- HPLC-PDA : Ensure ≥95% purity; track impurities like unreacted pyrrolidin-3-amine .

- Stability Testing : Store at –20°C under argon to prevent hydrolysis of the carbonyl group .

- Bioactivity Standardization :

- Use a reference standard (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) to calibrate assays .

- Validate dose-response curves across ≥3 independent replicates to confirm IC₅₀ consistency .

Q. How can researchers address conflicting data in the compound’s mutagenicity or carcinogenicity profiles?

- Methodological Answer :

- In Silico Toxicology : Apply QSAR models (e.g., OECD Toolbox) to predict mutagenicity based on structural alerts (e.g., amine groups) .

- Ames Test Optimization :

- Use TA98 and TA100 Salmonella strains with metabolic activation (S9 fraction) to assess frameshift mutations .

- Compare results against negative controls (e.g., DMSO) and positive controls (e.g., sodium azide) .

- Contradiction Resolution : Cross-validate with micronucleus assays in mammalian cells (e.g., CHO-K1) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.